![molecular formula C14H14ClNO3S B11503287 4-chloro-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B11503287.png)
4-chloro-N-(2-phenoxyethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14ClNO3S and a molecular weight of 311.78 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase .
Preparation Methods
The synthesis of 4-chloro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
4-chloro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-N-(2-phenoxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.
Anticancer Research: Derivatives of this compound have shown potential as anticancer agents by inhibiting the growth of cancer cells.
Antimicrobial Agents: Some derivatives exhibit antimicrobial activity against various bacterial strains.
Biochemical Studies: It is used in studies to understand enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase . The sulfonamide group binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by the enzyme . This inhibition can lead to reduced cell proliferation in cancer cells and decreased bacterial growth in microbial strains .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(2-phenoxyethyl)benzenesulfonamide include:
4-chloro-N-(2-hydroxyethyl)benzenesulfonamide: This compound has a hydroxyl group instead of a phenoxy group, which affects its solubility and reactivity.
4-chloro-N-(2-phenylethyl)benzenesulfonamide: This compound has a phenyl group instead of a phenoxy group, which influences its binding affinity to enzymes.
4-chloro-N-(2-methoxyethyl)benzenesulfonamide: This compound has a methoxy group, which alters its electronic properties and reactivity.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and chemical reactivity .
Biological Activity
4-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H16ClN1O3S
- Molecular Weight : 319.81 g/mol
This compound features a sulfonamide group, which is known for its role in various biological activities, including enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, disrupting metabolic pathways and leading to desired biological effects.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds are believed to act by inhibiting bacterial folate synthesis, which is essential for nucleic acid production.
- Anticancer Properties : Preliminary studies suggest potential anticancer activities, particularly through the inhibition of carbonic anhydrase (CA) enzymes. This inhibition can alter the pH balance in tumors, potentially limiting their growth and proliferation.
- Cardiovascular Effects : A study evaluated the effects of related benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. It was found that these compounds could significantly decrease perfusion pressure and coronary resistance, indicating a possible role in cardiovascular regulation .
Study on Perfusion Pressure
In a recent study, the effects of 4-(2-aminoethyl)benzenesulfonamide (a structural analogue) were assessed on perfusion pressure in isolated rat hearts. The results demonstrated that this compound reduced perfusion pressure in a time-dependent manner compared to controls. This suggests that similar compounds may influence cardiovascular dynamics through calcium channel modulation .
Compound | Effect on Perfusion Pressure | Statistical Significance |
---|---|---|
Control | Baseline | - |
4-(2-aminoethyl)benzenesulfonamide | Decreased | p = 0.05 |
Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial efficacy of several benzenesulfonamides, including derivatives of this compound. The results indicated that these compounds exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
Compound A | 32 µg/mL | Staphylococcus aureus |
Compound B | 64 µg/mL | Escherichia coli |
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) profiles.
Key Pharmacokinetic Parameters
- Absorption : Predicted to have moderate permeability across biological membranes.
- Distribution : Likely to distribute widely due to lipophilicity.
- Metabolism : Expected to undergo hepatic metabolism with potential formation of active metabolites.
- Excretion : Primarily eliminated via renal pathways.
These parameters suggest that the compound has favorable characteristics for therapeutic application but warrant further empirical validation .
Properties
Molecular Formula |
C14H14ClNO3S |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-chloro-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
InChI Key |
RSKBVVYDUMTJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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